4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine
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Overview
Description
4-(7-Methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core fused with a thiomorpholine ring. The presence of a methoxy group at the 7th position of the pyrimidoindole ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrimidoindole core, followed by the introduction of the thiomorpholine ring through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiomorpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(7-Methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxy-2-methyl-4-quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl-3,5-dimethylisoxazole
- 7-Methoxy-4-(4-methyl-1-piperazinyl)-5H-pyrimido[5,4-b]indole
Uniqueness
4-(7-Methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine is unique due to its specific structural features, such as the methoxy group at the 7th position and the thiomorpholine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
840518-84-5 |
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Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine |
InChI |
InChI=1S/C15H16N4OS/c1-20-10-2-3-11-12(8-10)18-14-13(11)16-9-17-15(14)19-4-6-21-7-5-19/h2-3,8-9,18H,4-7H2,1H3 |
InChI Key |
APXAZKWAFDUYOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)N4CCSCC4 |
solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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